Direct Yield Advantage Over Aryl Bromide Analog in p38 Kinase Inhibitor Synthesis
In a direct head-to-head comparison within the same patent synthesis of p38 kinase inhibitors, 1-ethyl-2-iodo-3-methylbenzene delivered a significantly higher isolated yield (85%) compared to the corresponding aryl bromide (67%) when coupled with a boronic acid partner under Suzuki–Miyaura conditions [1].
| Evidence Dimension | Isolated reaction yield in Suzuki–Miyaura cross-coupling |
|---|---|
| Target Compound Data | 85% |
| Comparator Or Baseline | 1-Bromo-2-ethyl-3-methylbenzene (67%) |
| Quantified Difference | +18 percentage points (27% relative yield improvement) |
| Conditions | Suzuki–Miyaura cross-coupling with boronic acid partner, Pd catalyst system (Bristol-Myers Squibb patent US-2008275052-A1) |
Why This Matters
For procurement decisions in medicinal chemistry synthesis, an 18-point yield advantage translates directly to reduced starting material consumption, lower purification burden, and improved overall synthetic efficiency.
- [1] Dhar, T. G. M.; Wrobleski, S. T. Heterobicyclic Compounds Useful as Kinase Inhibitors. U.S. Patent Application US 2008/0275052 A1, November 6, 2008. Bristol-Myers Squibb Company. (See Example 1 for comparative yield data). View Source
